molecular formula C8H17NO2 B13492577 methyl (2R)-2-aminoheptanoate

methyl (2R)-2-aminoheptanoate

Cat. No.: B13492577
M. Wt: 159.23 g/mol
InChI Key: NXLWJLAACOWDMK-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R)-2-aminoheptanoate is a chiral amino acid ester characterized by a seven-carbon backbone with an amino group at the second carbon (R-configuration) and a methyl ester moiety at the terminal carboxyl group. Its molecular formula is C₈H₁₇NO₂, with a molecular weight of 159.23 g/mol . This compound is structurally distinct due to its extended aliphatic chain, which enhances lipophilicity compared to shorter-chain analogs like methyl 2-aminopropanoate (alanine methyl ester).

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

methyl (2R)-2-aminoheptanoate

InChI

InChI=1S/C8H17NO2/c1-3-4-5-6-7(9)8(10)11-2/h7H,3-6,9H2,1-2H3/t7-/m1/s1

InChI Key

NXLWJLAACOWDMK-SSDOTTSWSA-N

Isomeric SMILES

CCCCC[C@H](C(=O)OC)N

Canonical SMILES

CCCCCC(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Enantioselective Henry Reaction and Subsequent Transformations

One well-documented route involves the enantioselective Henry addition of nitromethane to hexanal derivatives, followed by transacetalization and reduction steps to yield the α-amino ester.

  • Step 1: Enantioselective Henry addition of nitromethane to hexanal produces a nitroalkane intermediate with high enantiomeric excess (up to 90% ee) and good yield (~85%).
  • Step 2: Transacetalization with dimethoxy methane stabilizes the intermediate.
  • Step 3: Reduction of the nitro group using tin(II) chloride in tetrahydrofuran (THF) under argon atmosphere converts the nitroalkane to the corresponding amine.
  • Step 4: Esterification under mildly basic conditions converts the carboxylic acid intermediate to methyl ester, completing the synthesis of methyl (2R)-2-aminoheptanoate.

This method is scalable and allows for high stereochemical control, making it suitable for gram-scale preparations.

Protection and Deprotection Strategies in Solid-Phase Synthesis

Another approach uses solid-phase peptide synthesis techniques with temporary protection of the carboxyl group on 2-chlorotrityl chloride resin:

  • Step 1: Attachment of protected amino acid derivatives (such as Fmoc-Thr(tBu)-OH) to the resin.
  • Step 2: Removal of the Fmoc protecting group to liberate the α-amino group.
  • Step 3: Protection of the amino group with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) to form a sulfonamide, which acidifies the NH and facilitates selective methylation.
  • Step 4: N-methylation is performed by treatment with alkylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
  • Step 5: Cleavage from the resin and purification yields this compound with the desired methylated amino group.

This method is advantageous for incorporating N-methyl amino acids into peptides and allows fine control over substitution patterns.

Methane-Sulfonylation and Nucleophilic Substitution

In synthetic sequences involving halogenated intermediates, methane-sulfonylation followed by nucleophilic substitution is used to introduce functional groups at specific positions:

  • Step 1: Methane-sulfonylation of an alcohol precursor with methane sulfonyl chloride (MsCl) and triethylamine in dichloromethane forms a mesylate intermediate.
  • Step 2: Nucleophilic substitution of the mesylate with sodium iodide in acetone replaces the mesylate with an iodide, which can be further elaborated.
  • Step 3: Subsequent steps involve deprotection and oxidation to yield the amino ester.

This method is part of multistep syntheses for analogs related to this compound and is useful for introducing halogen functionalities for further derivatization.

Method Key Reagents/Conditions Advantages Limitations
Enantioselective Henry Reaction Hexanal, nitromethane, chiral catalyst, SnCl2 High enantiomeric excess, scalable Requires chiral catalyst and careful control
Solid-phase synthesis with NBS protection 2-CTC resin, o-NBS-Cl, dimethyl sulfate or methyl iodide, DBU Good for peptide incorporation, selective N-methylation Requires resin handling and multiple steps
Methane-sulfonylation + substitution MsCl, Et3N, NaI, acetone Versatile for halogen functionalization Multistep, moderate yields
  • The enantioselective Henry addition route yields this compound with up to 90% enantiomeric excess and overall yields above 80% for the key steps.
  • Solid-phase N-methylation using dimethyl sulfate or methyl iodide achieves complete methylation as confirmed by LC-MS analysis, with efficient cleavage from resin and good purity.
  • Methane-sulfonylation and subsequent iodide substitution typically proceed with yields around 65-70% per step, with careful control of conditions required to avoid side reactions.

This compound can be prepared through multiple sophisticated synthetic routes, each with unique advantages depending on the desired scale, stereochemical purity, and downstream application. The enantioselective Henry reaction offers a robust method for bulk synthesis with high stereocontrol. Solid-phase synthesis techniques facilitate incorporation into peptides with selective N-methylation, while methane-sulfonylation and nucleophilic substitution provide versatile intermediates for further functionalization.

These methods are well-documented in peer-reviewed literature and represent the current state-of-the-art in the preparation of this chiral amino acid ester.

Chemical Reactions Analysis

Nickel-Catalyzed Enantioconvergent Cross-Coupling

Methyl (2R)-2-aminoheptanoate derivatives serve as electrophilic partners in nickel-catalyzed coupling reactions. For example:

  • Reaction with alkylzinc reagents : Nickel catalysts enable enantioconvergent substitution, forming enantiomerically enriched amines (e.g., coupling with α-phthalimido alkyl chlorides or NHP esters of α-amino acids) .

  • Key conditions : Reactions proceed under mild conditions (room temperature, air/moisture tolerance) with high yields (70–90%) and enantioselectivity (up to 91% ee) .

Table 1: Nickel-Catalyzed Coupling Parameters

ElectrophileNucleophileCatalyst SystemYield (%)ee (%)
NHP ester derivativeBenzylzinc bromideNiCl₂·glyme8591
α-Haloglycine analogAlkylzinc reagentNiCl₂·dme7887

Ester Hydrolysis and Amidation

The methyl ester undergoes hydrolysis and subsequent amidation:

  • Hydrolysis : Acidic or basic conditions convert the ester to (2R)-2-aminoheptanoic acid .

  • Amidation : Coupling with N-Boc-protected amino acids using HATU/DIPEA yields peptide derivatives (e.g., benzyl (S)-2-((R)-2-((tert-butoxycarbonyl)(methyl)amino)propanamido)heptanoate) .

Table 2: Amidation Efficiency

SubstrateCoupling ReagentSolventYield (%)
N-Boc-N-methyl alanineHATU/DIPEADMF74
N-Boc-glycineEDCI/HOBtTHF68

Maillard Reaction with Reducing Sugars

The amino group reacts with reducing sugars (e.g., glucose), forming glycation products (GPs):

  • Products : Includes Amadori rearrangement products (e.g., fructosylated derivatives) and advanced glycation end-products (AGEs) .

  • Detection : MS/MS spectra confirm C₆H₁₀O₅-modified valine analogs, highlighting similar reactivity for heptanoate derivatives .

Formaldehyde-Mediated Modifications

Reactions with formaldehyde yield hydroxymethylated or cyclized derivatives:

  • Hydroxymethylation : Forms N-hydroxymethyl adducts under neutral conditions .

  • Cyclization : At higher concentrations or basic pH, imidazolidinone or lactam derivatives dominate .

Scientific Research Applications

Methyl (2R)-2-aminoheptanoate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2R)-2-aminoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to fit into active sites of enzymes, influencing biochemical pathways. For example, it may act as a substrate or inhibitor in enzymatic reactions, affecting the overall metabolic processes.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares methyl (2R)-2-aminoheptanoate with structurally similar compounds, highlighting key differences in substituents, stereochemistry, and properties:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
This compound C₈H₁₇NO₂ - 7C backbone, R-configuration, methyl ester Increased lipophilicity; potential prodrug
2-Aminoheptanoate (free acid) C₇H₁₃NO₂ - 7C backbone, free carboxyl group Associated with lipid metabolism in ALS
(2R)-2-Amino-6-methylheptanoic acid C₈H₁₇NO₂ - 6-methyl branch, free carboxyl group Enhanced hydrophobicity; unknown bioactivity
Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate C₁₀H₁₃FNO₂ - Fluorophenyl substituent, methyl ester Improved stability; pharmaceutical intermediate
Methyl (Z)-2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate C₁₄H₁₅N₃O₂ - Pyridinyl and cyano groups, conjugated system Fluorescent probe or catalyst precursor

Key Observations :

  • Functional Groups: The methyl ester in this compound contrasts with free acids (e.g., 2-aminoheptanoate), which are directly involved in metabolic pathways . Fluorophenyl or pyridinyl derivatives exhibit distinct electronic properties for targeted applications .

Q & A

Q. What synthetic methodologies are optimal for preparing methyl (2R)-2-aminoheptanoate with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves stereoselective esterification of (2R)-2-aminoheptanoic acid. Catalytic methods using chiral catalysts (e.g., lipases or transition-metal complexes) can enhance enantioselectivity . Reaction conditions such as solvent polarity (e.g., methanol or ethanol), temperature (reflux at 60–80°C), and acid/base catalysts (e.g., HCl or triethylamine) should be optimized to minimize racemization . Post-synthesis purification via recrystallization or chiral column chromatography (e.g., using cellulose-based stationary phases) is critical for isolating the enantiomerically pure product .

Q. How can the structural and stereochemical integrity of this compound be validated?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR can confirm the ester group and stereochemistry by analyzing coupling constants (e.g., vicinal 3J^3J-values for chiral centers) .
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of absolute configuration, as demonstrated in analogous compounds like (2R,3S)-methyl 2-hydroxy-3-phenylpropanoate .
  • Polarimetry : Specific rotation measurements ([α]D_D) should align with literature values for (R)-configured amino esters .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

  • Methodological Answer :
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Effective for volatile derivatives (e.g., silylated or acylated forms) .
  • High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers, with UV detection at 210–220 nm for amine/ester moieties .
  • Capillary Electrophoresis (CE) : Useful for assessing purity in aqueous solutions, leveraging differences in electrophoretic mobility .

Advanced Research Questions

Q. How do reaction conditions influence the racemization of this compound during storage or synthesis?

  • Methodological Answer : Racemization is pH- and temperature-dependent. Stability studies should:
  • Monitor optical rotation over time under varying pH (e.g., 3–9) and temperatures (4–40°C) .
  • Use kinetic modeling (e.g., Arrhenius plots) to predict degradation rates. Acidic/basic conditions accelerate racemization via protonation/deprotonation of the α-amino group .
  • Stabilization strategies include lyophilization (for solid-state storage) or buffering in non-aqueous solvents (e.g., acetonitrile) .

Q. What computational approaches predict the metabolic pathways of this compound in biological systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models hydrolysis kinetics of the ester group, identifying transition states and energy barriers .
  • Molecular Dynamics (MD) Simulations : Predict interactions with enzymes (e.g., esterases or amidases) using docking software (AutoDock Vina) .
  • In Silico Metabolism Tools : Software like MetaSite or GLORYx predicts phase I/II metabolites, prioritizing likely pathways (e.g., ester hydrolysis to 2-aminoheptanoic acid) .

Q. How can conflicting data on the biological activity of this compound derivatives be resolved?

  • Methodological Answer : Contradictions may arise from:
  • Purity Issues : Validate compound integrity via HPLC and mass spectrometry before assays .
  • Assay Variability : Standardize in vitro models (e.g., cell lines, enzyme concentrations) and include positive/negative controls (e.g., known inhibitors) .
  • Statistical Rigor : Apply ANOVA or t-tests with p < 0.05 thresholds, ensuring sample sizes (n ≥ 3) and reporting confidence intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.